6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a pyrimidine ring, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine derivatives under specific conditions. One common method involves the condensation of 4-chloropyrimidine with morpholine in the presence of a base such as potassium carbonate, followed by the reaction with pyridin-3-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various substituted pyrimidine compounds.
Scientific Research Applications
6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: Compounds such as 4-aminopyrimidine and 2-thiopyrimidine share structural similarities with 6-morpholino-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide.
Morpholine derivatives: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonamide have similar morpholine rings.
Uniqueness
This compound is unique due to its combination of morpholine, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
6-morpholin-4-yl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(17-10-12-2-1-3-16-9-12)13-8-14(19-11-18-13)20-4-6-22-7-5-20/h1-3,8-9,11H,4-7,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGRKJVJAFLVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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